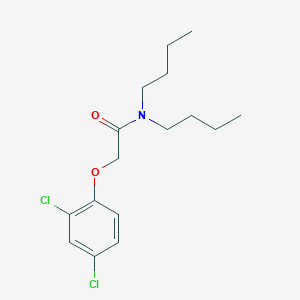
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, commonly known as 'Butachlor', is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is used to control weeds in various crops such as rice, wheat, maize, and sugarcane. Butachlor is known for its efficient and effective weed control properties, making it an essential component of modern agriculture.
Mecanismo De Acción
Butachlor works by inhibiting the synthesis of fatty acids in plants, which is essential for their growth and development. It does this by blocking the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This leads to the accumulation of toxic intermediates, which eventually results in the death of the plant. Butachlor is selective in its mode of action, meaning it only affects plants and not animals.
Biochemical and Physiological Effects
Butachlor can have several biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis of plant tissues. It can also affect the photosynthetic process by reducing the chlorophyll content and inhibiting the activity of photosystem II. Butachlor can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and reduced growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butachlor has several advantages for lab experiments. It is relatively inexpensive and readily available, making it accessible to researchers. It is also highly effective in controlling weeds, which is essential for conducting experiments in weed management. However, Butachlor has several limitations for lab experiments. It can have a negative impact on soil microbial activity, which can affect the results of experiments that involve soil microbiology. It can also have non-target effects on other plant species, which can affect the accuracy of experiments that involve multiple plant species.
Direcciones Futuras
Several future directions for research on Butachlor can be identified. One area of research is to investigate the impact of Butachlor on soil microbial activity and soil fertility. This can help to better understand the long-term effects of Butachlor on soil health and crop productivity. Another area of research is to investigate the non-target effects of Butachlor on other plant species and the environment. This can help to identify potential risks associated with the use of Butachlor and develop strategies to minimize these risks. Finally, research can be conducted to develop new formulations of Butachlor that are more environmentally friendly and have fewer non-target effects.
Conclusion
In conclusion, Butachlor is a widely used herbicide that is essential for modern agriculture. It has been extensively studied for its weed control properties and has been shown to be highly effective in controlling a wide range of weeds. However, Butachlor can have negative impacts on soil microbial activity and non-target plant species, which requires further research. Future research can focus on identifying strategies to minimize these risks and developing new formulations of Butachlor that are more environmentally friendly.
Métodos De Síntesis
Butachlor can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorophenol with butanol in the presence of a strong acid catalyst to produce 2,4-dichlorophenoxybutanol. The second step involves the reaction of 2,4-dichlorophenoxybutanol with acetic anhydride to produce N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide, which is the final product. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Butachlor has been extensively studied for its weed control properties in various crops. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. Butachlor has also been studied for its impact on soil properties and microbial activity. Several studies have reported that Butachlor can have a negative impact on soil microbial activity, which can affect soil fertility and crop productivity. However, the exact mechanism of action of Butachlor on soil microbial activity is not well understood and requires further research.
Propiedades
Fórmula molecular |
C16H23Cl2NO2 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H23Cl2NO2/c1-3-5-9-19(10-6-4-2)16(20)12-21-15-8-7-13(17)11-14(15)18/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Clave InChI |
UQAXNOMZYMXOJO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)


![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)
